Cefaclor-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-IMLLATIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

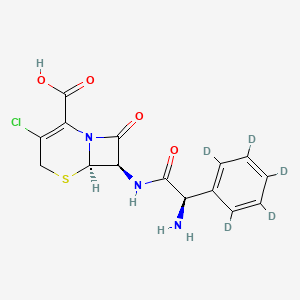

Cefaclor-d5 chemical structure and molecular weight.

This technical guide provides a comprehensive overview of Cefaclor-d5, a deuterated analog of the second-generation cephalosporin antibiotic, Cefaclor. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, molecular properties, and relevant experimental protocols associated with this compound.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Cefaclor in biological matrices.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| Chemical Name | (6R,7R)-7-((R)-2-amino-2-(phenyl-d5)acetamido)-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3][4] |

| Synonyms | Ceclor-d5, Distaclor-d5, Keflor-d5, Raniclor-d5[1][2][5] |

| Molecular Formula | C₁₅H₉D₅ClN₃O₄S[3][4][5][6] |

| Molecular Weight | 372.84 g/mol [2][5][6] |

| CAS Number | 1426173-90-1[6] |

Chemical Structure

The chemical structure of this compound is distinguished by the presence of five deuterium atoms on the phenyl ring of the acetamido side chain. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Caption: 2D chemical structure of this compound.

Mechanism of Action

Cefaclor, the non-deuterated parent compound, is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[7][8] This mechanism is shared by this compound. The process involves the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[7][9][10] This disruption of cell wall integrity leads to cell lysis and bacterial death.[7][11]

The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of inhibition by Cefaclor.

Caption: Inhibition of bacterial cell wall synthesis by Cefaclor.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Cefaclor and its deuterated analog are crucial for research and quality control.

Enzymatic Synthesis of Cefaclor

This protocol describes a common method for the enzymatic synthesis of Cefaclor.

Materials:

-

7-amino-3-chloro cephalosporanic acid (7-ACCA)

-

D-phenylglycine methyl ester (PGM) hydrochloride salt

-

Immobilized Penicillin G acylase

-

Ammonia solution

-

Sodium sulfite

-

Water

Procedure:

-

A reactor equipped with a sieve bottom is charged with immobilized Penicillin G acylase.

-

7-ACCA, sodium sulfite, and water are added to the reactor at a controlled temperature, typically between 18-23°C.[12][13]

-

The pH of the mixture is adjusted to approximately 7.0 using an ammonia solution.[1]

-

The PGM hydrochloride salt is added to initiate the enzymatic condensation reaction.

-

The pH is maintained at 7.0 with the continuous addition of ammonia throughout the reaction.

-

The reaction progress is monitored by analyzing the concentrations of Cefaclor, 7-ACCA, PGM, and D-phenylglycine.

-

Upon completion, the Cefaclor product can be recovered through filtration or centrifugation, followed by purification steps such as crystallization.

HPLC Method for Cefaclor Analysis in Human Plasma

This protocol outlines a validated HPLC method for the quantification of Cefaclor in biological samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[9][14]

-

Mobile Phase: A mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol.[9][14] The pH is adjusted to 2.5 with phosphoric acid.[9][14]

-

Injection Volume: 20 µL.

Sample Preparation:

-

Plasma samples are deproteinized, typically by adding a solvent like acetonitrile.

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Method Validation: The method should be validated for linearity, precision, accuracy, selectivity, and stability to ensure reliable results. Calibration curves are typically linear over a concentration range of 0.39 µg/mL to 50 µg/mL.[14]

UV Spectrophotometric Determination of Cefaclor

A simple and rapid spectrophotometric method can be used for the determination of Cefaclor in pharmaceutical preparations.

Principle: This method involves the alkaline hydrolysis of Cefaclor to form a diketopiperazine-2,5-dione derivative, which has a characteristic UV absorbance maximum at 340 nm.[15]

Reagents:

-

Ammonia buffer solution (pH 10)[15]

-

Demineralized water

Procedure:

-

A standard stock solution of Cefaclor is prepared in demineralized water.

-

An aliquot of the Cefaclor solution is transferred to a volumetric flask containing the ammonia buffer.

-

The reaction is allowed to proceed at room temperature for approximately 30 minutes.[15]

-

The absorbance of the resulting solution is measured at 340 nm against a blank.

-

A calibration curve is constructed by performing the same procedure with a series of Cefaclor standard solutions of known concentrations. Beer's law is typically obeyed in the concentration range of 1.8 - 55 µg/mL.[15]

Analytical Workflow

The following diagram outlines a typical workflow for the analysis of Cefaclor in a pharmaceutical or biological sample using HPLC, with this compound as an internal standard.

Caption: Workflow for the quantitative analysis of Cefaclor.

References

- 1. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105769873A - Cefaclor preparation and preparation method thereof - Google Patents [patents.google.com]

- 5. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hereditybio.in [hereditybio.in]

- 7. isca.in [isca.in]

- 8. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. asianjpr.com [asianjpr.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

- 13. BRPI0519476B1 - process for cefaclor synthesis and process for obtaining cefaclor - Google Patents [patents.google.com]

- 14. HPLC method development and validation for the determination of Cefaclor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Synthesis and Purification of Cefaclor-d5: A Technical Guide for Research Applications

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines a comprehensive approach to the synthesis and purification of Cefaclor-d5, a crucial internal standard for analytical and pharmacokinetic studies. Due to the limited availability of a specific, published protocol for this compound, this guide presents a logical and scientifically-grounded synthetic strategy derived from established methods for the synthesis of unlabeled Cefaclor and general techniques for the deuteration of precursor molecules.

Overview and Rationale

This compound is the deuterium-labeled analog of Cefaclor, a second-generation cephalosporin antibiotic.[1] Its primary application in a research setting is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the precise quantification of Cefaclor in biological matrices.[1] The five deuterium atoms on the phenyl ring provide a distinct mass difference from the unlabeled drug, allowing for accurate differentiation and quantification.

The synthesis of this compound can be logically approached in two main stages: the synthesis of the deuterated precursor, D-phenylglycine-d5, followed by its enzymatic coupling with the cephalosporin nucleus, 7-amino-3-chloro-cephalosporanic acid (7-ACCA).

Proposed Synthetic Workflow

The overall proposed workflow for the synthesis and purification of this compound is depicted below.

Experimental Protocols

Stage 1: Synthesis of D-Phenylglycine-d5

This proposed protocol is based on the catalytic isotope exchange method.[2]

Materials:

-

D-Phenylglycine

-

Deuterated water (D₂O, 99.8 atom % D)

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Anhydrous diethyl ether

-

Anhydrous ethanol

Procedure:

-

In a sealed reaction vessel, dissolve D-phenylglycine in deuterated water.

-

Add a catalytic amount of potassium tetrachloroplatinate(II) and a small amount of deuterated hydrochloric acid to facilitate the exchange.

-

Heat the mixture at an elevated temperature (e.g., 100-130°C) for an extended period (e.g., 24-72 hours) to allow for the exchange of the five aromatic protons with deuterium.[2]

-

Monitor the progress of the deuteration by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the aromatic proton signals.

-

Upon completion, cool the reaction mixture and neutralize with a suitable deuterated base.

-

The deuterated D-phenylglycine-d5 can be isolated by precipitation or by removing the solvent under reduced pressure.

-

Purify the product by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

-

Dry the purified D-phenylglycine-d5 under vacuum.

Stage 2: Enzymatic Synthesis of this compound

This protocol is adapted from patents describing the synthesis of unlabeled Cefaclor.[3]

Materials:

-

D-Phenylglycine-d5 (from Stage 1)

-

Activated ester of D-phenylglycine-d5 (e.g., methyl ester)

-

Immobilized Penicillin G acylase

-

Phosphate buffer (pH 6.5-7.5)

-

Ammonia solution

Procedure:

-

Prepare a solution of 7-ACCA in the phosphate buffer.

-

In a separate vessel, prepare a solution of the activated D-phenylglycine-d5 ester.

-

Add the immobilized Penicillin G acylase to the 7-ACCA solution.

-

Slowly add the D-phenylglycine-d5 ester solution to the 7-ACCA and enzyme mixture. Maintain the pH of the reaction mixture within the optimal range for the enzyme (typically 6.5-7.5) by the controlled addition of ammonia solution.

-

Maintain the reaction at a controlled temperature (e.g., 20-25°C) and monitor the progress by HPLC.

-

Once the reaction reaches completion (or equilibrium), filter off the immobilized enzyme for reuse.

-

The resulting aqueous solution contains the crude this compound.

Purification of this compound

4.1. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for purifying Cefaclor from reaction impurities.[7]

Illustrative HPLC Conditions:

-

Column: A reversed-phase C18 column suitable for preparative scale.

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer (pH 4.0).[8]

-

Procedure:

-

Acidify the crude this compound solution to a pH of approximately 2.0 to ensure solubility.

-

Filter the solution to remove any particulates.

-

Inject the filtered solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peak.

-

Pool the pure fractions and remove the organic solvent under reduced pressure.

-

4.2. Crystallization

Crystallization can be used as a final purification step to obtain high-purity this compound.

Procedure:

-

Concentrate the purified this compound solution obtained from HPLC.

-

Adjust the pH to the isoelectric point of Cefaclor (around pH 4-5) to induce precipitation.

-

Cool the solution to further promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with cold water and then with a non-polar solvent like diethyl ether.

-

Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. These values are based on typical yields for analogous reactions and serve as a benchmark for the process.

Table 1: Synthesis of D-Phenylglycine-d5

| Parameter | Value |

| Starting Material | D-Phenylglycine |

| Deuterating Agent | D₂O |

| Catalyst | K₂PtCl₄ |

| Reaction Time | 48 hours |

| Reaction Temperature | 120°C |

| Yield (Hypothetical) | 75% |

| Deuterium Incorporation | >98% |

Table 2: Enzymatic Synthesis of this compound

| Parameter | Value |

| Substrate 1 | D-Phenylglycine-d5 |

| Substrate 2 | 7-ACCA |

| Enzyme | Immobilized Penicillin G Acylase |

| Reaction pH | 7.0 |

| Reaction Temperature | 25°C |

| Conversion (Hypothetical) | 90% |

Table 3: Purification of this compound

| Purification Step | Recovery (Hypothetical) | Purity (Hypothetical) |

| Preparative HPLC | 85% | >98% |

| Crystallization | 95% | >99.5% |

| Overall Yield (Hypothetical) | ~55-60% | >99.5% |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of this compound (C₁₅H₉D₅ClN₃O₄S). The expected monoisotopic mass would be approximately 372.08 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the structure by comparing the fragmentation pattern to that of unlabeled Cefaclor.[10] The primary fragmentation is expected to involve the cleavage of the β-lactam ring.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the absence of signals in the aromatic region of the phenyl ring, confirming successful deuteration. The remaining proton signals should correspond to the Cefaclor structure.

-

²H NMR: Will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.

-

¹³C NMR: Will show the expected carbon signals for the Cefaclor backbone.

-

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be used to determine the purity of the final product. The purity is typically assessed by the peak area percentage.

Logical Use as an Internal Standard

The application of this compound as an internal standard in quantitative analysis is based on its chemical similarity and mass difference to the analyte, Cefaclor.

This technical guide provides a robust framework for the synthesis and purification of this compound for research purposes. While a specific, publicly available protocol is lacking, the proposed strategy, based on established chemical principles, offers a clear and logical path for obtaining this essential analytical standard. Researchers should optimize the described conditions to achieve the desired yield and purity for their specific applications.

References

- 1. veeprho.com [veeprho.com]

- 2. akjournals.com [akjournals.com]

- 3. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 7-Amino-3-chloro cephalosporanic acid | 53994-69-7 | FA34171 [biosynth.com]

- 7. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

The Deuterium Difference: A Pharmacokinetic Examination of Cefaclor and its Heavy Isotope Analog, Cefaclor-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefaclor, a second-generation cephalosporin antibiotic, has been a mainstay in the treatment of various bacterial infections for decades. In the continuous quest to improve drug efficacy and safety, the use of deuterium-labeled compounds has emerged as a promising strategy to favorably alter pharmacokinetic profiles. This technical guide delves into the pharmacokinetic properties of Cefaclor and explores the anticipated, yet currently undocumented, pharmacokinetic differences with its deuterated analog, Cefaclor-d5. While extensive data exists for Cefaclor, a thorough review of published literature reveals that this compound has been exclusively utilized as an internal standard in bioanalytical methods for the quantification of Cefaclor. Consequently, no direct comparative pharmacokinetic studies have been performed. This guide will, therefore, present a comprehensive overview of the known pharmacokinetics of Cefaclor, detail the experimental protocols for its study, and provide a theoretical framework for the potential pharmacokinetic distinctions of this compound based on the principles of the kinetic isotope effect.

Introduction to Cefaclor and the Role of Deuteration

Cefaclor is a well-absorbed oral antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. The clinical utility of Cefaclor is well-established; however, like many pharmaceuticals, its pharmacokinetic profile, characterized by a relatively short half-life, can necessitate frequent dosing.

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). The substitution of hydrogen with deuterium at specific metabolically active positions within a drug molecule can significantly alter its metabolic fate. This is due to the "deuterium kinetic isotope effect" (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family. A slower rate of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

While the theoretical advantages of deuterating Cefaclor are compelling, it is crucial to reiterate that no published in vivo pharmacokinetic data for this compound is currently available. Its use has been confined to an analytical tool.[3]

Pharmacokinetics of Cefaclor

The pharmacokinetic profile of Cefaclor has been extensively studied in various populations and under different conditions.

Absorption

Cefaclor is well absorbed after oral administration, with peak serum concentrations (Cmax) typically reached within 30 to 60 minutes (Tmax).[1] Food intake can delay the rate of absorption, resulting in a lower Cmax and a longer Tmax, but does not significantly affect the total extent of absorption (AUC).[1]

Distribution

Details on the volume of distribution of Cefaclor are not extensively reported in the provided search results.

Metabolism

Cefaclor is not significantly metabolized in the body.[1][2] However, it undergoes chemical degradation in the body.[1]

Excretion

The primary route of elimination for Cefaclor is renal, with a majority of the drug excreted unchanged in the urine.[1][2] The serum half-life in individuals with normal renal function is approximately 0.5 to 0.7 hours.[1]

Quantitative Pharmacokinetic Data for Cefaclor

The following table summarizes key pharmacokinetic parameters for Cefaclor based on available literature.

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Concentration) | 30 - 60 minutes | Fasting | [1] |

| t½ (Half-life) | 0.5 - 0.7 hours | Normal renal function | [1] |

| Excretion | Primarily unchanged in urine | - | [1][2] |

Theoretical Pharmacokinetic Differences of this compound: The Kinetic Isotope Effect

In the absence of empirical data for this compound, we can theorize its potential pharmacokinetic profile based on the deuterium kinetic isotope effect. The five deuterium atoms in this compound are located on the phenylglycyl side chain. If the metabolism of this side chain is a significant route of elimination for Cefaclor, then the C-D bonds would be expected to be more resistant to enzymatic cleavage than the corresponding C-H bonds.

A logical workflow for investigating the potential impact of deuteration on Cefaclor's pharmacokinetics would be as follows:

Caption: Hypothetical workflow for comparing the pharmacokinetics of Cefaclor and this compound.

This process would likely reveal:

-

Increased Half-Life (t½): Slower metabolism would lead to a longer elimination half-life for this compound compared to Cefaclor.

-

Increased Area Under the Curve (AUC): A longer half-life and reduced clearance would result in greater overall drug exposure.

-

Reduced Clearance (CL): The rate of drug removal from the body would be expected to decrease.

-

Unaltered Time to Peak Concentration (Tmax): Absorption is generally not significantly affected by deuteration.

The potential metabolic pathway and the influence of deuteration can be visualized as follows:

Caption: Theoretical impact of deuteration on Cefaclor metabolism.

Experimental Protocols for Cefaclor Pharmacokinetic Studies

The methodologies employed in studying Cefaclor's pharmacokinetics are crucial for obtaining reliable data. A standard protocol involves the following steps:

Study Design

Most studies employ a randomized, crossover design with a washout period between drug administrations to minimize carry-over effects.

Subject Population

Studies are typically conducted in healthy adult volunteers, with specific cohorts for elderly subjects or those with renal impairment to assess pharmacokinetic variations.

Dosing and Administration

A single oral dose of Cefaclor is administered, often after an overnight fast. The influence of food is assessed by administering the drug with a standardized meal.

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated and stored frozen until analysis.

Bioanalytical Method

Plasma concentrations of Cefaclor are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is where this compound is utilized as an internal standard to ensure accuracy and precision of the measurement. The mass transitions (m/z) monitored are 368.1 → 174.1 for Cefaclor and 373.1 → 179.1 for this compound.[3]

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

The experimental workflow for a typical Cefaclor bioequivalence study is illustrated below:

Caption: Standard workflow for a Cefaclor bioequivalence study.

Conclusion and Future Directions

The theoretical basis for expecting pharmacokinetic differences, primarily a longer half-life and increased exposure for this compound due to the kinetic isotope effect, is strong. However, without empirical data, this remains speculative. Future research, including in vitro metabolism studies and in vivo pharmacokinetic studies in animal models and eventually humans, is necessary to elucidate the actual pharmacokinetic profile of this compound and to determine if its development as a therapeutically improved version of Cefaclor is warranted. Such studies would provide the quantitative data needed for a direct and meaningful comparison, potentially paving the way for a new generation of cephalosporin antibiotics with enhanced properties.

References

Solubility Profile of Cefaclor-d5 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide is intended to assist researchers in the preparation of stock solutions, formulation development, and in vitro/in vivo assay design involving Cefaclor-d5.

Core Solubility Data

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and efficacy. The following table summarizes the known solubility of Cefaclor in various common laboratory solvents. This data serves as a strong proxy for the expected solubility of this compound.

| Solvent | Molar Mass ( g/mol ) | Solubility (at 25°C) | Observations |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 11-22 mg/mL | A good solvent for preparing concentrated stock solutions.[3][4] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6] |

| Water | 18.02 | Slightly soluble / Insoluble | Cefaclor is described as slightly soluble in water. For practical purposes in many lab setting, it can be considered insoluble.[3][4] |

| Ethanol | 46.07 | Practically insoluble | Not a suitable solvent for dissolving Cefaclor.[3][4] |

| Methanol | 32.04 | Practically insoluble | Not a suitable solvent for dissolving Cefaclor. |

| Water:Propylene Glycol (20:80 v/v) | N/A | 29.93 mg/mL | Co-solvency can significantly enhance the solubility of Cefaclor.[7] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. A commonly employed method involves the equilibrium solubility measurement, which is detailed below.

Protocol: Equilibrium Solubility Measurement

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected laboratory solvents (e.g., DMSO, water, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: A flowchart illustrating the key steps in an equilibrium solubility experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Use of Solubility Parameter to Design Dry Suspension of Cefaclor as a Dual Pack System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Cefaclor in Human Plasma by LC-MS/MS using Cefaclor-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cefaclor in human plasma using a stable isotope-labeled internal standard, Cefaclor-d5. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent accuracy, precision, and a broad dynamic range.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Cefaclor in human plasma, utilizing this compound as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Workflow

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials

-

Cefaclor and this compound reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical Column: C18 column (e.g., Ultimate XB C18, 2.1 x 50.0 mm, 5.0 μm)[1]

Standard Solutions

Stock solutions of Cefaclor and this compound were prepared in methanol. Working standard solutions were prepared by diluting the stock solutions with a methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method was used for plasma sample preparation.[1][2]

Caption: Detailed workflow for plasma sample preparation.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Ultimate XB C18 (2.1 x 50.0 mm, 5.0 μm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.4 mL/min[2] |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | A gradient program is typically used to ensure optimal separation. |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Capillary Voltage | 4.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas Flow | 650 L/h |

| Cone Gas Flow | 50 L/h |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cefaclor | 368.2[1] | 191.1[1] |

| This compound | 373.2[1] | 196.1[1] |

Results and Discussion

The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 20.0 to 10,000.0 ng/mL, with a coefficient of determination (R²) greater than 0.99.[1] The lower limit of quantification (LLOQ) was established at 20.0 ng/mL.[1]

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations. The results were within the acceptable limits as per regulatory guidelines.

Table 4: Summary of Quantitative Performance

| Parameter | Result |

| Linearity Range | 20.0 - 10,000.0 ng/mL[1] |

| Correlation Coefficient (R²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[1] |

| Quality Control (QC) Levels | Low QC: 60.0 ng/mL[1]Medium QC: 650 ng/mL[1]High QC: 7500 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | Consistent and reproducible across QC levels. |

| Matrix Effect | Minimal and compensated for by the use of this compound. |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of Cefaclor in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation protocol and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Cefaclor in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This document details a robust and validated bioanalytical method for the accurate quantification of Cefaclor in human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and incorporates Cefaclor-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high precision and accuracy, correcting for matrix effects and variability during sample processing.[1][2] This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Cefaclor.

The methodology is based on a straightforward protein precipitation extraction technique, providing a clean sample and efficient recovery.[2][3] Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[2][4] The method has been validated according to the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[5][6][7][8]

Materials and Equipment

Reagents and Chemicals

-

Cefaclor (Reference Standard)

-

This compound (Internal Standard)[1]

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Drug-free Human Plasma (with K2-EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple Quadrupole Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Balance

-

Micro-pipettes

-

Vortex Mixer

-

Centrifuge (capable of 4°C)

-

1.5 mL Polypropylene Microcentrifuge Tubes

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.1.1 Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of Cefaclor and this compound reference standards into separate volumetric flasks.

-

Dissolve in methanol to achieve a final concentration of 1 mg/mL for both Cefaclor (Stock A) and this compound (IS Stock).

-

Store stock solutions at -20°C.

2.1.2 Working Solutions

-

Cefaclor Working Solutions: Prepare a series of working solutions by serially diluting Stock A with 50:50 (v/v) methanol:water to create concentrations for spiking calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS Stock with methanol to achieve a final concentration of 100 ng/mL.

2.1.3 Calibration Standards (CS) and Quality Control (QC) Samples

-

Spike 5 µL of the appropriate Cefaclor working solution into 95 µL of drug-free human plasma to prepare a set of calibration standards.

-

Prepare at least four levels of QC samples in drug-free human plasma:

-

L L O Q: Lower Limit of Quantification

-

L Q C: Low Quality Control

-

M Q C: Medium Quality Control

-

H Q C: High Quality Control

-

-

Vortex all CS and QC samples for 30 seconds and store them at -80°C until analysis. Cefaclor is known to be unstable in biological matrices, so minimizing storage time and maintaining low temperatures is crucial.[9][10]

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples (CS, QC, and unknown study samples) on ice.

-

Label clean 1.5 mL microcentrifuge tubes.

-

Aliquot 50 µL of each plasma sample into the corresponding tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL this compound in methanol) to each tube. The methanol acts as the protein precipitating agent.[2]

-

Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

-

Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Caption: Diagram 1: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumental Conditions

The following table summarizes the typical instrument parameters for the analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC System | |

| Column | C18 Column (e.g., 2.1 x 50 mm, 5.0 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.4 mL/min[11][12] |

| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B, re-equilibrate) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| MRM Transitions | Cefaclor: m/z 368.2 → 191.1[2] This compound: m/z 373.2 → 196.1[2] |

| Dwell Time | 100-200 ms |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Bioanalytical Method Validation Protocol

The method must be validated to demonstrate its reliability for the intended application, following regulatory guidelines.[13]

Selectivity and Specificity

-

Protocol: Analyze at least six different blank human plasma lots to investigate potential interference from endogenous components at the retention times of Cefaclor and this compound. The response in blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

-

Protocol: Analyze calibration curves (typically 8 non-zero standards) on three separate days. The curve is constructed by plotting the peak area ratio (Cefaclor/Cefaclor-d5) against the nominal concentration of Cefaclor. A linear regression with a weighting factor (e.g., 1/x²) is used.

-

Acceptance Criteria: The coefficient of determination (r²) should be >0.99.[2] The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ). The LLOQ is the lowest standard on the curve that can be quantified with acceptable precision (≤20%) and accuracy (within ±20%).

Accuracy and Precision

-

Protocol: Analyze five replicates of the QC samples (LLOQ, LQC, MQC, HQC) on three separate days (inter-assay) and within the same day (intra-assay).

-

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).[12]

Recovery and Matrix Effect

-

Protocol:

-

Recovery: Compare the peak area of Cefaclor from extracted plasma QC samples (LQC, MQC, HQC) to the peak area of unextracted standards of the same concentration.

-

Matrix Effect: Compare the peak area of Cefaclor spiked into extracted blank plasma from six different sources to the peak area of pure standards in the mobile phase. The use of a deuterated internal standard is intended to normalize for matrix effects.[2]

-

-

Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots should be ≤15%.

Stability

-

Protocol: Evaluate the stability of Cefaclor in plasma under various conditions by analyzing LQC and HQC samples (n=3) and comparing the results to freshly prepared samples. Given Cefaclor's known instability, this is a critical parameter.[9][10]

-

Short-Term (Bench-Top): At room temperature for at least 4-6 hours.

-

Long-Term: At -80°C for the expected duration of sample storage.

-

Freeze-Thaw: After at least three freeze-thaw cycles (-80°C to room temperature).

-

Post-Preparative (Autosampler): In the autosampler at a controlled temperature (e.g., 4°C) for the expected duration of an analytical run.

-

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the expected validation results for the bioanalytical method.

Table 1: Calibration Curve Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linear Range (ng/mL) | - | 20.0 - 10,000[2] |

| Regression Model | - | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 | > 0.995 |

| Deviation of Standards from Nominal (%) | ±15% (±20% at LLOQ) | < 10% (< 15% at LLOQ) |

Table 2: Intra-Assay and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |

| LLOQ | 20.0 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| LQC | 60.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 650 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 7500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Stability Assessment Summary

| Stability Condition | Duration | Temperature | Mean % Change from Nominal (Acceptance: ±15%) |

| Bench-Top Stability | 6 hours | Room Temp. | < 10% |

| Freeze-Thaw Stability | 3 cycles | -80°C to RT | < 10% |

| Long-Term Stability | 30 days | -80°C | < 15% |

| Post-Preparative Stability | 24 hours | 4°C | < 10% |

Overall Workflow Visualization

Caption: Diagram 2: Overall workflow from method development to application.

References

- 1. veeprho.com [veeprho.com]

- 2. Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of cefaclor in human plasma by a sensitive and specific liquid chromatographic-tandem mass spectrometric method [pubmed.ncbi.nlm.nih.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 8. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 9. Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Cefaclor-d5 in Pharmacokinetic Studies of Cefaclor

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. While preclinical and clinical pharmacokinetic studies on Cefaclor are numerous, there is a notable absence of publicly available data on the pharmacokinetics of its deuterated analog, Cefaclor-d5, as a therapeutic agent itself. Instead, this compound plays a critical role as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Cefaclor in biological matrices.[2]

These application notes provide a comprehensive overview of the use of this compound in the preclinical and clinical pharmacokinetic studies of Cefaclor, detailing experimental protocols and summarizing key pharmacokinetic data obtained through its application.

I. Quantitative Pharmacokinetic Data of Cefaclor

The following tables summarize the pharmacokinetic parameters of Cefaclor from various clinical studies in healthy human subjects. These studies utilized this compound as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Cefaclor Granule vs. Cefaclor Suspension in Healthy Chinese Subjects (Fasting State)

| Parameter | Cefaclor Granule (Test) | Cefaclor Suspension (Reference) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | - | - | 93.01% (85.96%–100.63%)[2] |

| AUC0-t (ng·h/mL) | - | - | 97.92% (96.49%–99.38%)[2] |

| AUC0-∞ (ng·h/mL) | - | - | 97.95% (96.52%–99.41%)[2] |

| t1/2 (h) | 0.78 ± 0.10 | 0.79 ± 0.08 | - |

| Tmax (h) | 0.3333 (median) | 0.3331 (median) | - |

Data from a bioequivalence study in 24 healthy Chinese subjects who received a single oral dose of 0.125 g of each formulation.[2]

Table 2: Pharmacokinetic Parameters of Cefaclor Granule vs. Cefaclor Suspension in Healthy Chinese Subjects (Postprandial State)

| Parameter | Cefaclor Granule (Test) | Cefaclor Suspension (Reference) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | - | - | 89.27% (81.97%–97.22%)[2] |

| AUC0-t (ng·h/mL) | - | - | 97.31% (95.98%–98.65%)[2] |

| AUC0-∞ (ng·h/mL) | - | - | 97.31% (95.93%–98.71%)[2] |

| t1/2 (h) | 0.98 ± 0.34 | 1.05 ± 0.56 | - |

| Tmax (h) | 1.9997 (median) | 2.168 (median) | - |

Data from a bioequivalence study in 24 healthy Chinese subjects who received a single oral dose of 0.125 g of each formulation after a high-fat meal.[2]

II. Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in the pharmacokinetic analysis of Cefaclor.

Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the protein precipitation method for extracting Cefaclor from human plasma samples.

Materials:

-

Human plasma samples containing Cefaclor

-

This compound internal standard solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add a specific amount of this compound internal standard solution to each plasma sample to achieve a final concentration within the linear range of the assay.

-

Add 300 µL of acetonitrile to the plasma sample.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Quantification of Cefaclor in Human Plasma

This protocol outlines the parameters for a typical LC-MS/MS method for the quantification of Cefaclor using this compound as an internal standard.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of Cefaclor and this compound from endogenous plasma components.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Temperature: 550°C.[3]

-

IonSpray Voltage: 5500 V.[3]

-

Collision Gas: Argon.

Data Analysis:

-

The concentration of Cefaclor in the plasma samples is determined by calculating the peak area ratio of Cefaclor to this compound and comparing it to a standard curve prepared by spiking known concentrations of Cefaclor and a fixed concentration of this compound into blank plasma.

III. Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in pharmacokinetic studies of Cefaclor utilizing this compound.

Caption: Experimental workflow for a Cefaclor pharmacokinetic study.

Caption: LC-MS/MS analytical method workflow for Cefaclor quantification.

Caption: Logical relationship of Cefaclor and this compound in bioanalysis.

References

Application Note: Sample Preparation for the Quantitative Analysis of Cefaclor in Human Plasma using UPLC-MS/MS with Cefaclor-d5 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and quantitative data for the sample preparation of Cefaclor from human plasma for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Cefaclor-d5, is incorporated to ensure accuracy and precision in pharmacokinetic and bioequivalence studies.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Accurate quantification of Cefaclor in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Effective sample preparation is a critical step to remove interfering substances like proteins and phospholipids, thereby enhancing the sensitivity and robustness of the analytical method.

This application note details the most prevalent and effective sample preparation technique for Cefaclor analysis—Protein Precipitation (PPT). Alternative methods, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also briefly discussed. The protocols provided are designed for use with this compound as an internal standard (IS) to correct for matrix effects and variations in sample processing.

Sample Preparation Methodologies

The primary goal of sample preparation is to isolate the analyte of interest (Cefaclor) from the complex biological matrix (plasma) prior to instrumental analysis.

Protein Precipitation (PPT)

Protein precipitation is a widely used, straightforward, and efficient method for preparing plasma samples for Cefaclor analysis.[3] It involves adding an organic solvent or an acid to the plasma sample, which denatures and precipitates the proteins.[3] Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte and internal standard.[4] For Cefaclor analysis, acetonitrile is a commonly used precipitant.[5][6][7][8][9][10]

Advantages:

-

Rapid and simple procedure.

-

Requires minimal solvent volumes.

-

High-throughput capability, often performed in 96-well plates.[4][11]

Disadvantages:

-

May result in less clean extracts compared to LLE or SPE.

-

Potential for ion suppression or enhancement (matrix effects) in LC-MS/MS analysis.

Alternative Methods

While protein precipitation is highly effective for Cefaclor, other techniques can be employed, especially when cleaner samples are required.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[12] While effective, LLE can be more time-consuming and may require larger volumes of organic solvents.[12]

-

Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties.[13][14] The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with an appropriate solvent.[13] SPE can provide the cleanest extracts but is often the most complex and costly method to develop.[14]

Quantitative Performance Data

The following tables summarize the quantitative performance of UPLC-MS/MS methods for Cefaclor analysis in human plasma following protein precipitation.

Table 1: Linearity and Sensitivity

| Parameter | Reported Value | Source |

| Linearity Range | 2 - 10,000 ng/mL | [5][8] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [5][8] |

| Correlation Coefficient (r²) | > 0.99 | [6] |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Accuracy (%) | Source |

| Low QC (5 ng/mL) | 3.7 - 10.7% | 5.8 - 8.9% | < 15% | [5][8] |

| Medium QC (200 ng/mL) | 3.7 - 10.7% | 5.8 - 8.9% | < 15% | [5][8] |

| High QC (5,000 ng/mL) | 3.7 - 10.7% | 5.8 - 8.9% | < 15% | [5][8] |

Table 3: Recovery

| Analyte | Reported Recovery | Source |

| Cefaclor | > 90% | [15] |

| Internal Standard (Cephradine) | > 90% | [15] |

Note: Recovery data using this compound was not explicitly found; however, data from a structurally similar internal standard is provided for reference.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is adapted from established UPLC-MS/MS methods for Cefaclor quantification in human plasma.[5][8]

Materials:

-

Blank human plasma

-

Cefaclor reference standard

-

This compound internal standard

-

Acetonitrile (HPLC or MS grade)

-

Formic acid (MS grade)

-

Methanol (HPLC or MS grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

HPLC vials

Procedure:

-

Preparation of Stock Solutions:

-

Cefaclor Stock (1 mg/mL): Accurately weigh and dissolve Cefaclor reference standard in water.

-

This compound IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Store stock solutions at an appropriate temperature as per stability data (e.g., -20°C).

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the Cefaclor stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Prepare a this compound IS working solution by diluting the IS stock solution with acetonitrile containing 0.1% formic acid.

-

-

Sample Preparation:

-

Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound IS working solution to each tube.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[16]

-

Vortex mix the samples for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.[16]

-

4.2. UPLC-MS/MS Instrument Conditions (Example)

-

UPLC System: Waters ACQUITY UPLC

-

Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[5][8]

-

Mobile Phase A: 0.1% Formic Acid in Water[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

-

MRM Transitions:

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical and sample preparation processes.

Caption: General workflow for Cefaclor bioanalysis.

Caption: Protein Precipitation workflow for Cefaclor.

Caption: Solid-Phase Extraction (SPE) workflow.

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 2. mdpi.com [mdpi.com]

- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liquid-chromatographic determination of five orally active cephalosporins--cefixime, cefaclor, cefadroxil, cephalexin, and cephradine--in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction : Oriental Journal of Chemistry [orientjchem.org]

- 13. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population Pharmacokinetic Analysis of Cefaclor in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Cefaclor-d5 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cefaclor-d5 as a crucial tool in high-throughput screening (HTS) assays for the discovery of novel antibiotics targeting bacterial cell wall synthesis.

This compound, a deuterated analog of the second-generation cephalosporin antibiotic Cefaclor, serves as an ideal internal standard for mass spectrometry-based screening and quantification. Its chemical and physical properties are nearly identical to Cefaclor, but its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring accurate and precise quantification of potential antibiotic candidates.

Mechanism of Action of Cefaclor

Cefaclor, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This disruption of cell wall integrity leads to cell lysis and bacterial death.

Caption: Cefaclor's mechanism of action targeting bacterial cell wall synthesis.

Application of this compound in High-Throughput Screening

This compound is an invaluable tool in mass spectrometry (MS)-based high-throughput screening assays for the discovery of new antibiotics that target bacterial cell wall synthesis. It is primarily used as an internal standard for the accurate quantification of hit compounds identified in primary screens.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of bacterial cell wall synthesis involves a primary screen to identify compounds that inhibit bacterial growth, followed by secondary assays to confirm the mechanism of action and quantify the potency of the hits.

Caption: A generalized workflow for HTS antibiotic discovery.

Quantitative Data for this compound in LC-MS/MS Assays

The following tables summarize key quantitative parameters for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Cefaclor.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cefaclor | 368.1 | 174.1 |

| This compound | 373.1 | 179.1 |

Data sourced from pharmacokinetic studies utilizing this compound as an internal standard.[2]

Table 2: LC-MS/MS Assay Parameters

| Parameter | Value |

| Linear Range | 10 - 8,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-assay Precision (%RSD) | < 15% |

| Inter-assay Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

These parameters are typical for bioanalytical method validation and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol for Sample Preparation for LC-MS/MS Analysis

This protocol describes the preparation of bacterial culture samples for the quantification of a Cefaclor-like hit compound using this compound as an internal standard.

Materials:

-

Bacterial culture treated with test compounds

-

This compound internal standard solution (concentration to be optimized)

-

Acetonitrile

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Transfer 100 µL of the bacterial culture to a microcentrifuge tube.

-

Add a pre-determined amount of this compound internal standard solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

-

Inject an aliquot into the LC-MS/MS system.

Protocol for a High-Throughput Whole-Cell Screening Assay

This protocol outlines a primary HTS assay to identify inhibitors of bacterial growth.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

384-well microplates

-

Plate reader for measuring optical density (OD)

Procedure:

-

In each well of a 384-well plate, add 50 µL of bacterial suspension adjusted to a starting OD600 of 0.05.

-

Add the test compounds from the library to a final concentration (e.g., 10 µM). Include positive (e.g., Cefaclor) and negative (e.g., vehicle) controls.

-

Incubate the plates at 37°C with shaking for a pre-determined time (e.g., 18 hours).

-

Measure the OD600 of each well using a plate reader.

-

Calculate the percentage of growth inhibition for each compound compared to the negative control.

-

Compounds showing significant growth inhibition are selected as primary hits for further analysis.

Logical Relationship for Hit Selection

The selection of promising lead compounds from an HTS campaign involves a logical progression from initial broad screening to specific validation and characterization.

References

Application Notes and Protocols for the Analysis of Cefaclor-d5 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Cefaclor in environmental samples utilizing Cefaclor-d5 as an internal standard. The use of an isotopically labeled internal standard is a robust technique to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. The widespread use of Cefaclor can lead to its introduction into the environment through various pathways, including wastewater treatment plant effluents. Monitoring the concentration of such antibiotics in environmental matrices is crucial for assessing potential ecological risks and the development of antibiotic resistance.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of organic micropollutants in complex environmental samples. This compound, a deuterated analog of Cefaclor, serves as an ideal internal standard as it co-elutes with the target analyte and behaves similarly during extraction and ionization, thus compensating for potential analytical variabilities.

Data Presentation

The following tables summarize the quantitative data for the analysis of Cefaclor in various water matrices using an isotope dilution LC-MS/MS method with this compound as the internal standard. The data is compiled from various studies and represents typical method performance.

Table 1: LC-MS/MS Parameters for Cefaclor and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cefaclor | 368.2 | 191.1 |

| This compound | 373.2 | 196.1 |

Table 2: Method Performance in Different Water Matrices

| Matrix | Recovery (%) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |

| Deionized Water | 84.2 - 98.9 | 26 - 59 | 87 - 197 | [1] |

| Surface Water | 71.2 - 81.0 | 26 - 59 | 87 - 197 | [1] |

| Wastewater (Influent) | 56.9 - 72.1 | 26 - 59 | 87 - 197 | [1] |

| Wastewater (Effluent) | 56.9 - 72.1 | 27.5 - 131.8 | 91.7 - 439.3 | [1][2] |

Note: Recovery and limit values are for Cefaclor and are indicative of the performance of methods for cephalosporin analysis in the respective matrices. The use of this compound as an internal standard helps to normalize variations in recovery.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general procedure for the extraction and concentration of Cefaclor from water samples using Oasis HLB cartridges.

Materials:

-

Oasis HLB SPE Cartridges

-

Methanol (HPLC grade)

-

Formic acid (reagent grade)

-

Ultrapure water

-

Water sample (e.g., wastewater effluent, surface water)

-

This compound internal standard solution

Procedure:

-

Sample Preservation: Upon collection, water samples should be stored at 4°C and extracted as soon as possible to minimize degradation of Cefaclor.

-

Spiking with Internal Standard: Fortify the water sample with a known concentration of this compound internal standard solution.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the Oasis HLB cartridge.

-

Equilibrate the cartridge by passing 5 mL of ultrapure water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the water sample (typically 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

-

Elution:

-

Elute the retained analytes (Cefaclor and this compound) with 5-10 mL of methanol into a clean collection tube.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for the LC-MS/MS analysis of Cefaclor and this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40°C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cefaclor: Precursor ion 368.2 m/z → Product ion 191.1 m/z.

-

This compound: Precursor ion 373.2 m/z → Product ion 196.1 m/z.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizations

Caption: Experimental workflow for the analysis of this compound in environmental samples.

Caption: Logic of using an internal standard for accurate analysis.

References

Troubleshooting & Optimization

Cefaclor-d5 HPLC Troubleshooting: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Cefaclor-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for my this compound peak?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue. It can compromise accurate integration and quantification.[1][2]

Potential Causes & Solutions:

-

Secondary Silanol Interactions: this compound, having basic functional groups (amines), can interact with acidic residual silanol groups on the silica-based column packing. This secondary interaction mechanism leads to tailing.[3]

-

Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 4.7.[4][5] At a lower pH, the amine groups on this compound will be protonated (positively charged), and the silanol groups will be neutral, minimizing the unwanted interaction.[3]

-

Solution 2: Use a Buffer: Incorporate a buffer like ammonium dihydrogen phosphate or potassium dihydrogen phosphate (0.02M to 0.067M) to maintain a stable, low pH throughout the analysis.[5][6]

-

Solution 3: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce their availability for interaction.[7]

-

Solution 4: Add an Ion-Pairing Agent: Reagents like sodium 1-pentanesulfonate can be added to the mobile phase to interact with the analyte and improve peak shape.[4][8]

-

-

Column Overload: Injecting too much sample can saturate the stationary phase.[1]

-

Solution: Reduce the injection volume or dilute the sample and reinject.[9]

-

-

Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[9]

-

Solution 1: Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[7]

-

Solution 2: Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants. Always check the manufacturer's instructions to ensure the column is reversible.[10]

-

-

Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[9]

-

Solution: Use shorter, narrower internal diameter tubing (PEEK tubing is often a good choice) to minimize dead volume.[9]

-

Q2: My this compound peak is split or appears as a doublet. What should I do?

Peak splitting occurs when a single compound appears as two or more peaks.[11] This can be caused by issues at the column inlet or by the sample solvent.

Potential Causes & Solutions:

-

Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can partially block the inlet frit, causing the sample flow to be distorted.[12][13] This typically affects all peaks in the chromatogram.[10]

-

Column Void: A void or channel in the stationary phase packing at the head of the column can cause the sample to travel through multiple paths.[12]

-

Solution: This issue is generally not correctable by flushing. The column will likely need to be replaced.[12]

-

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[14]

-